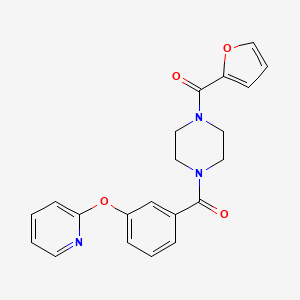

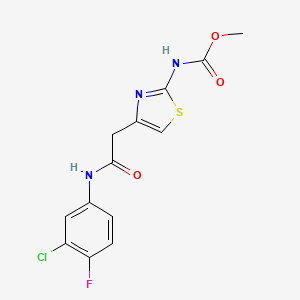

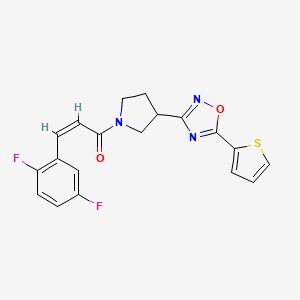

![molecular formula C10H17O5P B2990109 3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2551116-28-8](/img/structure/B2990109.png)

3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) is a compound that has been gaining attention in medicinal chemistry due to its role as a bioisostere . It has been used as a para-disubstituted benzene replacement, making it a highly valuable pharmacophore .

Synthesis Analysis

The synthesis of BCP involves the photochemical addition of propellane to diacetyl, which constructs the BCP core . This reaction was performed on a large scale, producing a multigram amount of BCP .

Molecular Structure Analysis

The molecular structure of BCP is unique due to its strained bicyclic substructure . This structure is increasingly relevant in medicinal chemistry discovery research .

Chemical Reactions Analysis

In the synthesis of BCP, a haloform reaction of the formed diketone in batch afforded BCP . Various transformations of the diacid were also performed to obtain various BCP-containing building blocks .

Physical And Chemical Properties Analysis

The physical and chemical properties of BCP and its derivatives contribute to their increasing use in medicinal chemistry. They often have better solubility, lower lipophilicity, and higher metabolic stability compared to compounds with several phenyl rings .

Applications De Recherche Scientifique

Organophosphorus Reagents in Peptide Synthesis :A study introduces a novel organophosphorus compound, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4 (3H)-one, as an efficient coupling reagent for peptide synthesis, either in solution or solid phase (Fan, Xiao-Lin Hao, & Y. Ye, 1996). This highlights the role of organophosphorus compounds in facilitating the synthesis of complex molecules, suggesting potential avenues for exploring the utility of 3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid in similar contexts.

Cycloaddition Reactions for Synthetic Applications :The synthesis of (diethoxyphosphoryl)acetonitrile oxide and its regioselective cycloaddition to olefins, leading to 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines or -isoxazole, illustrates the versatility of diethoxyphosphoryl groups in organic synthesis. This process, which enables the generation of phosphorus-stabilized carbanions for further reactions, may offer insights into the reactivity and potential synthetic applications of this compound (Tsuge, Kanemasa, Suga, & Nakagawa, 1987).

Metal-Free Homolytic Aromatic Alkylation :An innovative synthesis approach for 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid through metal-free homolytic aromatic alkylation demonstrates the potential for creating novel bicyclic structures. This method could be relevant for developing new synthetic pathways or modifying the structure of this compound for specific applications (Thirumoorthi & Adsool, 2016).

Catalysis and Functionalization of Bicyclo[1.1.1]pentanes :Research on the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes opens new avenues for the modification of highly strained carbocycles, offering a framework for understanding how similar methodologies might be applied to derivatives such as this compound. This work suggests that direct C–H insertion reactions can be performed on strained molecules without compromising their carbocyclic framework, hinting at the potential for chemical manipulation and functionalization of such compounds (Garlets et al., 2020).

Orientations Futures

The use of BCP and its derivatives is expected to continue to grow in medicinal chemistry. There is an increasing demand from pharmaceutical institutions for various BCP-containing building blocks . This has initiated many academic groups to work on the elaboration of novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues .

Propriétés

IUPAC Name |

3-diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17O5P/c1-3-14-16(13,15-4-2)10-5-9(6-10,7-10)8(11)12/h3-7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYQAZZTIQZNBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C12CC(C1)(C2)C(=O)O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

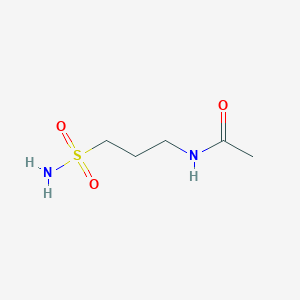

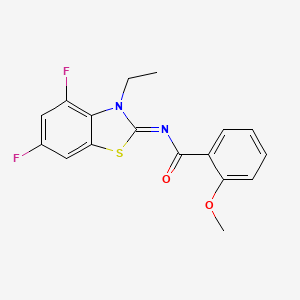

![5-fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2990026.png)

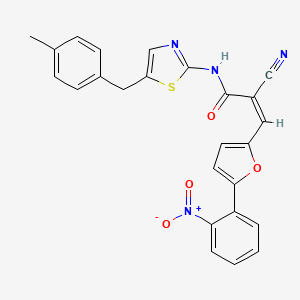

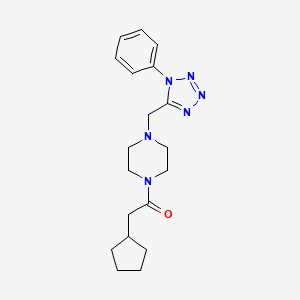

![2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2990027.png)

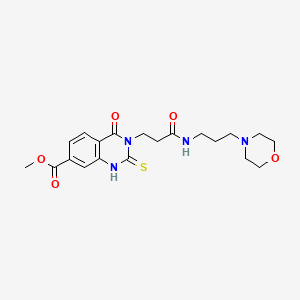

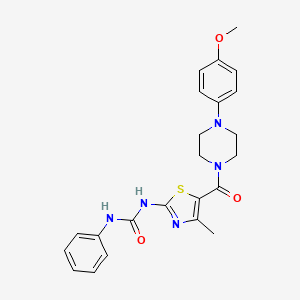

![[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide](/img/structure/B2990031.png)

![N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2990035.png)

![Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid](/img/structure/B2990048.png)